N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide
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Overview
Description
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide is a complex organic compound that features a thiazole ring, a dimethoxyphenyl group, and an iodinated benzamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit clk1 and dyrk1a kinases . These kinases play an important role in the regulation of various cellular processes and are involved in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .
Mode of Action
Based on its structural similarity to other compounds, it is plausible that it interacts with its targets (clk1 and dyrk1a kinases) by binding to their active sites, thereby inhibiting their function . This interaction could lead to changes in the phosphorylation status of downstream proteins, altering their activity and the cellular processes they regulate.
Biochemical Pathways
For instance, DYRK1A is involved in neurodevelopmental and neurodegenerative processes, while CLK1 plays a role in circadian rhythms . Therefore, inhibition of these kinases could affect these pathways and their downstream effects.
Pharmacokinetics
A related compound was investigated in wistar rats, which could provide some insights into the potential pharmacokinetics of this compound .
Biochemical Analysis
Biochemical Properties
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide interacts with bacterial RNA polymerase (RNAP), inhibiting its function . This interaction disrupts the synthesis of RNAs in bacteria, thereby exerting its antimicrobial activity .
Cellular Effects
In terms of cellular effects, this compound has shown potent antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP . It also exhibits cytotoxicity against LO2 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves interaction with the switch region of the bacterial RNAP . This interaction inhibits the function of RNAP, thereby disrupting RNA synthesis in bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to drive the reaction to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new alkyl or halogen groups .
Scientific Research Applications
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions, particularly those involving thiazole-containing compounds.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: These compounds also contain a dimethoxyphenyl group and have shown antimicrobial activity.
N,4-diaryl-1,3-thiazole-2-amines: These compounds have a similar thiazole ring structure and have been studied for their antiproliferative activity.
Uniqueness
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide is unique due to the combination of its thiazole ring, dimethoxyphenyl group, and iodinated benzamide moiety.
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15IN2O3S/c1-23-11-7-8-13(16(9-11)24-2)15-10-25-18(20-15)21-17(22)12-5-3-4-6-14(12)19/h3-10H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHEVOTKLJJLRKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3I)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15IN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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